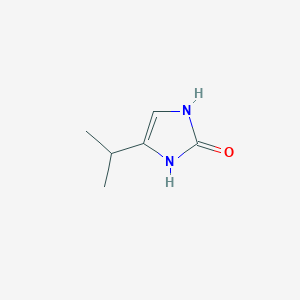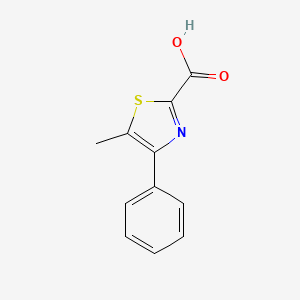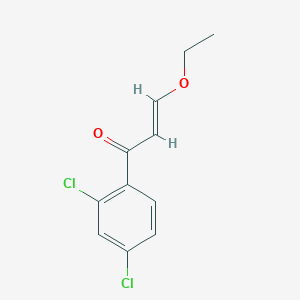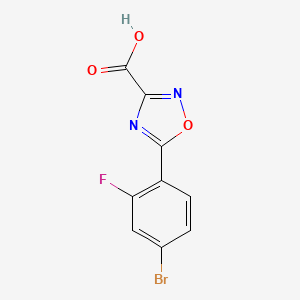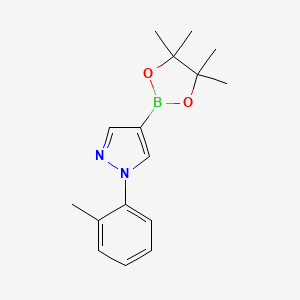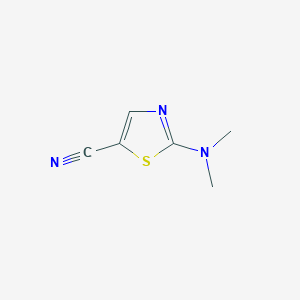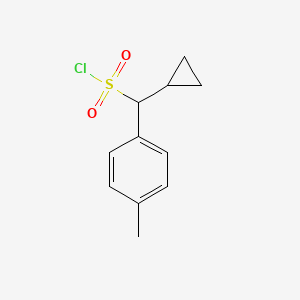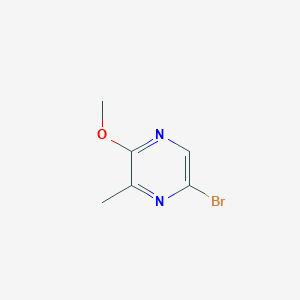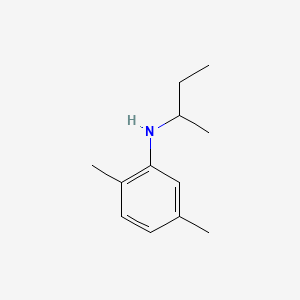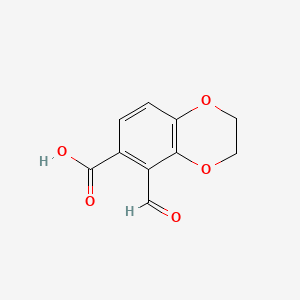
5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a formyl group and a carboxylic acid group attached to a dihydrobenzodioxine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the formation of the benzodioxine ring followed by the introduction of the formyl and carboxylic acid groups. One common method involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the benzodioxine ring. Subsequent formylation and carboxylation reactions introduce the formyl and carboxylic acid groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the benzodioxine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 5-Carboxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Reduction: 5-Hydroxymethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Substitution: Various substituted benzodioxine derivatives depending on the reagents used.
科学的研究の応用
5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The formyl and carboxylic acid groups may play a role in binding to these targets, thereby modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
1,4-Benzodioxan-5-carboxylic acid: Similar structure but lacks the formyl group.
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid: Similar structure but lacks the formyl group.
5-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: Similar structure but has an ethyl group instead of a formyl group.
Uniqueness
5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the benzodioxine ring.
特性
分子式 |
C10H8O5 |
|---|---|
分子量 |
208.17 g/mol |
IUPAC名 |
5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C10H8O5/c11-5-7-6(10(12)13)1-2-8-9(7)15-4-3-14-8/h1-2,5H,3-4H2,(H,12,13) |
InChIキー |
PMBVGQCCRZZGMH-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2C=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


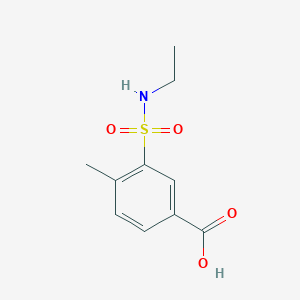
![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile](/img/structure/B13642396.png)

